N-(1-adamantyl)-4-phenoxybutanamide
Overview
Description
N-(1-adamantyl)-4-phenoxybutanamide is a compound that features an adamantane moiety, which is a tricyclic cage compound with the formula C10H16.
Preparation Methods
The synthesis of N-(1-adamantyl)-4-phenoxybutanamide typically involves the reaction of 1-adamantylamine with 4-phenoxybutanoyl chloride. This reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
N-(1-adamantyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(1-adamantyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
N-(1-adamantyl)-4-phenoxybutanamide can be compared with other adamantane derivatives such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug with a similar structure.
These compounds share the adamantane core but differ in their functional groups and specific applications.
Properties
IUPAC Name |
N-(1-adamantyl)-4-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-19(7-4-8-23-18-5-2-1-3-6-18)21-20-12-15-9-16(13-20)11-17(10-15)14-20/h1-3,5-6,15-17H,4,7-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFFYCINCFVQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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